molecular formula C16H23N3O B15120361 2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one

2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B15120361
M. Wt: 273.37 g/mol
InChI Key: BHSSVKTXMGZMPD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine intermediate, followed by the introduction of the pyridine moiety and the cyclopropyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-(4-pyridinyl)ethanone
  • 1-(5-amino-2-chloropyridin-4-yl)ethanone
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-cyclopropyl-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H23N3O/c1-18(15-4-2-3-9-17-15)14-7-10-19(11-8-14)16(20)12-13-5-6-13/h2-4,9,13-14H,5-8,10-12H2,1H3

InChI Key

BHSSVKTXMGZMPD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)CC2CC2)C3=CC=CC=N3

Origin of Product

United States

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